

Palladium(II) Bromide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Palladium(II) bromide*

Cat. No.: *B1293777*

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CAS Number: 13444-94-5

Chemical Formula: PdBr₂

This technical guide provides an in-depth overview of **Palladium(II) bromide**, a versatile inorganic compound with significant applications in chemical synthesis and emerging potential in the field of drug development. This document is intended for researchers, scientists, and professionals involved in catalysis, organic synthesis, and pharmaceutical research.

Core Chemical and Physical Properties

Palladium(II) bromide is a red-brown to black, hygroscopic crystalline powder.^{[1][2]} It is generally insoluble in water but can be dissolved in hydrobromic acid and acetonitrile.^{[2][3][4]} As a diamagnetic solid, it serves as a common, though less frequent, entry point to palladium chemistry compared to palladium(II) chloride.^[4]

Quantitative Data Summary

The key physical and chemical properties of **Palladium(II) bromide** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	13444-94-5	[1][4]
Molecular Formula	PdBr ₂	[1][4]
Molar Mass	266.23 g/mol	[1][4]
Appearance	Dark red-brown to black crystalline powder	[1][2]
Density	5.173 g/mL at 25 °C	[1][3]
Melting Point	Decomposes upon heating	[1][3]
Solubility in Water	Insoluble	[1][2][4]
Other Solubilities	Soluble in hydrobromic acid and acetonitrile (upon heating)	[3][4]
Crystal Structure	Polymeric, with wavy ribbons of edge-sharing square planar PdBr ₄ units. Crystallizes in the P2 ₁ /c space group.	[4][5]
Stability	Hygroscopic; stable under recommended storage conditions.	[1][6]

Synthesis and Structure

Palladium(II) bromide can be synthesized by the reaction of palladium metal with a mixture of nitric acid (HNO₃) and hydrobromic acid (HBr).[1] An electrosynthesis method from palladium metal and HBr has also been reported.[1]

The structure of solid **Palladium(II) bromide** is a coordination polymer. X-ray crystallography has confirmed that it consists of wavy ribbons of edge-sharing square planar PdBr₄ units.[4][5] This polymeric structure contributes to its insolubility in many common solvents.

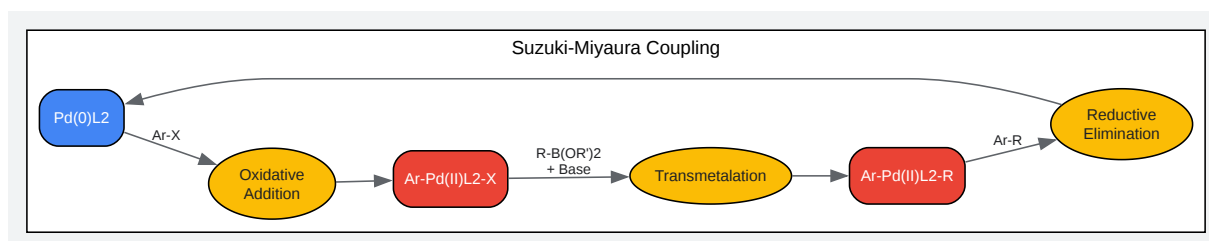
Applications in Catalysis

Palladium(II) bromide is a widely utilized precatalyst in a variety of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions.[7] It is often used as a source of the active Pd(0) catalyst in situ.[8]

Key Catalytic Reactions

- Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. **Palladium(II) bromide** can serve as a precatalyst, which is reduced in situ to the active Pd(0) species that drives the catalytic cycle. [7][9]
- Heck Coupling: This reaction couples an unsaturated halide with an alkene.[7] **Palladium(II) bromide** is an effective catalyst for the carbonylative Heck coupling of aryl bromides and vinyl ethers.[8]
- Carbonylations: PdBr₂ exhibits catalytic activity for carbonylation reactions, similar to other palladium(II) salts like palladium chloride and acetate.[5]

The general catalytic cycle for these cross-coupling reactions involves an oxidative addition of the organohalide to the Pd(0) center, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (for Heck coupling), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.



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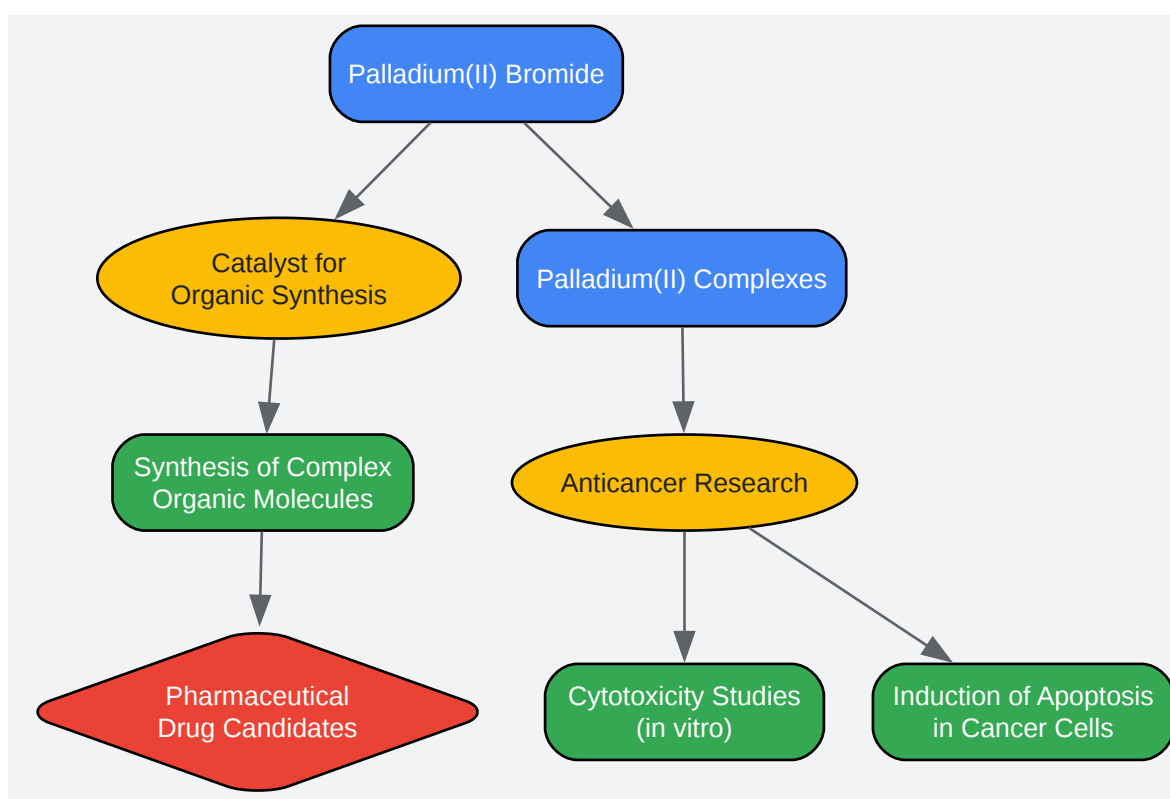
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development and Medicinal Chemistry

The utility of palladium-catalyzed cross-coupling reactions is paramount in the synthesis of pharmaceuticals, enabling the construction of complex molecular architectures found in many drug candidates.[10][11] While **Palladium(II) bromide** itself is not a therapeutic agent, its role as a catalyst is crucial in the efficient synthesis of a wide array of bioactive molecules.[7]

Beyond its catalytic role, there is a growing interest in the potential of palladium(II) complexes as anticancer agents, drawing parallels to the successful application of platinum-based drugs like cisplatin.[1][12] Research has shown that various palladium(II) complexes exhibit cytotoxic effects against cancer cell lines.[13][14][15] These complexes are being investigated for their ability to interact with DNA and induce apoptosis in tumor cells.[12][16] The primary advantage of exploring palladium complexes is the potential for reduced toxicity compared to their platinum counterparts.[1]

The metabolic effects of palladium(II) complexes are an active area of research, with studies focusing on their impact on cellular mechanisms of induced cell death and antioxidant defense.[3][4]



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The dual role of **Palladium(II) bromide** in drug development.

Experimental Protocols

Detailed experimental protocols for palladium-catalyzed reactions are highly substrate-dependent. The following are generalized procedures for Suzuki-Miyaura and Heck couplings that can be adapted for use with **Palladium(II) bromide** as the precatalyst.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

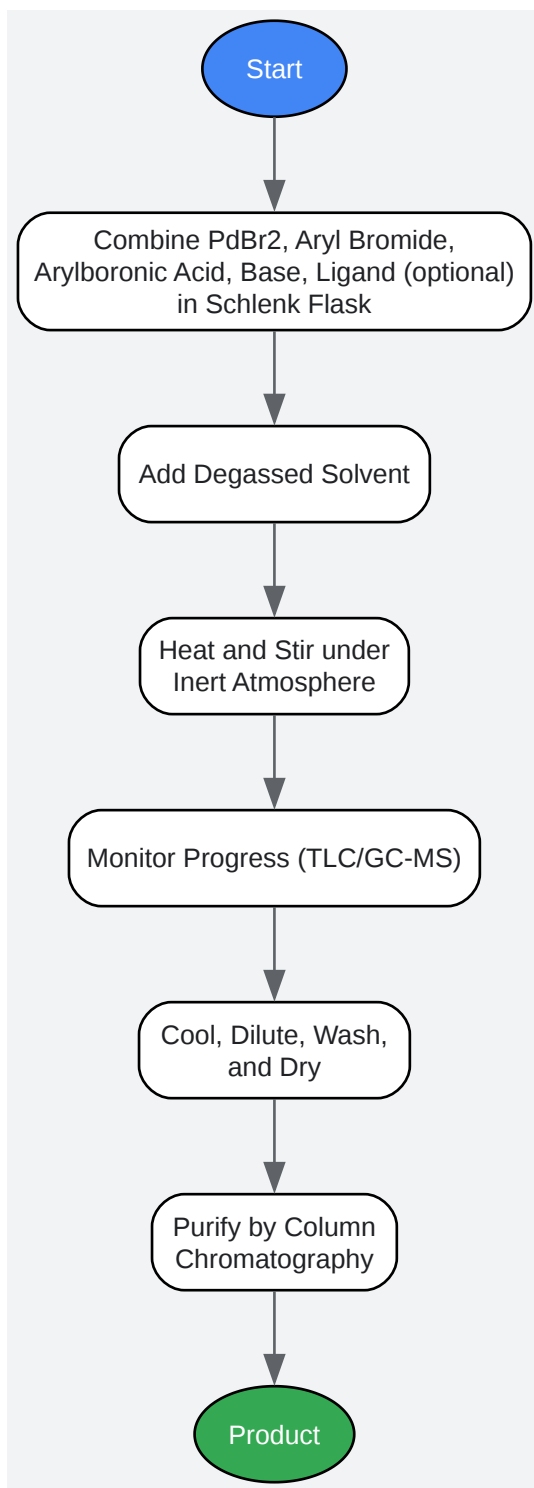
Materials:

- **Palladium(II) bromide** (PdBr_2 , 1-5 mol%)
- Aryl bromide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2.0 mmol)
- Solvent (e.g., Toluene/Water, Dioxane/Water, THF/Water)
- Ligand (e.g., Triphenylphosphine (PPh_3), if required)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **Palladium(II) bromide**, the aryl bromide, the arylboronic acid, and the base.
- If a ligand is used, it should be added at this stage.
- Add the degassed solvent system to the flask.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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